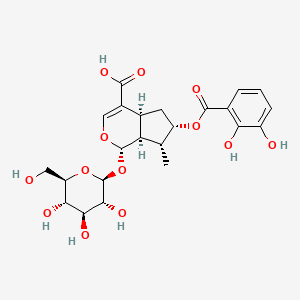

Gentiournoside D

Description

Properties

IUPAC Name |

(1S,4aS,6S,7R,7aS)-6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31)/t8-,10+,13-,14+,15+,17+,18-,19+,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKNXIQZWKLNKL-AOLCZBGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gentiopicroside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentiopicroside, a secoiridoid glycoside, is a prominent bioactive compound primarily found in plants of the Gentianaceae family. It has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of gentiopicroside, detailed protocols for its isolation and purification, and a summary of its known mechanisms of action, particularly focusing on its anti-inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Gentiopicroside

Gentiopicroside is most abundantly found in the roots and rhizomes of plants belonging to the Gentiana genus. Several species have been identified as rich sources of this compound. The concentration of gentiopicroside can vary significantly depending on the plant species, geographical location, and harvesting time.

Plants of the Gentiana genus are widely used in traditional medicine systems, such as Traditional Chinese Medicine and Ayurveda.[1] The bitter taste of these plants is largely attributed to the presence of gentiopicroside.[1] While the Gentianaceae family is the primary source, gentiopicroside has also been identified in plants from other families, including Asteraceae, Moraceae, and Dipsaceae.[2]

Table 1: Gentiopicroside Content in Various Gentiana Species

| Plant Species | Plant Part | Gentiopicroside Content (mg/g dry weight) | Reference |

| Gentiana lutea | Root | 21.4 - 56.2 | [3] |

| Gentiana scabra | Root | 65.32 ± 0.24 | [4] |

| Gentiana macrophylla | Root | Not specified | [5] |

| Gentiana straminea | Root | Not specified | [5] |

| Gentiana kurroo | Root | Not specified | [6] |

| Gentiana rigescens | Whole Plant | Not specified | |

| Gentiana officinalis | Not specified | Not specified |

Isolation and Purification of Gentiopicroside

The isolation of gentiopicroside from its natural sources typically involves extraction with polar solvents followed by various chromatographic techniques to achieve high purity. Below are detailed protocols for two common isolation methods.

Protocol 1: Isolation from Gentiana rigescens using Column Chromatography

This protocol describes a general method for the isolation of gentiopicroside from Gentiana rigescens using extraction and column chromatography.

2.1.1. Materials and Equipment

-

Dried and powdered Gentiana rigescens

-

Methanol

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Deionized water

-

Rotary evaporator

-

Chromatography column

-

ODS (Octadecyl-bonded silica gel) stationary phase

-

HPLC system for purity analysis

2.1.2. Experimental Procedure

-

Extraction:

-

Macerate 100 g of dried and powdered Gentiana rigescens in 1 L of methanol at room temperature for 24 hours with continuous shaking.

-

Filter the methanol extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

Suspend the concentrated extract in deionized water.

-

Successively partition the aqueous suspension with n-hexane, ethyl acetate, and n-butanol.

-

Collect the n-butanol fraction, which will contain the gentiopicroside.

-

-

Column Chromatography:

-

Concentrate the active n-butanol fraction (approximately 7.5 g).

-

Separate the concentrated fraction using an ODS open column.

-

Elute the column with a stepwise gradient of methanol in water (20:80, 30:70, 40:60, 50:50, 70:30, 90:10, and 100:0) to yield seven fractions.

-

-

Fraction Analysis and Purification:

-

Analyze the collected fractions using HPLC to identify those containing gentiopicroside.

-

Combine the gentiopicroside-rich fractions and further purify if necessary using repeated column chromatography or preparative HPLC to obtain highly pure gentiopicroside.

-

Protocol 2: Isolation from Gentiana lutea using Fast Centrifugal Partition Chromatography (FCPC)

This protocol outlines a more advanced and efficient method for isolating gentiopicroside from Gentiana lutea root extract.[2]

2.2.1. Materials and Equipment

-

Ethanolic extract of Gentiana lutea root (containing ~11% gentiopicroside)

-

Fast Centrifugal Partition Chromatography (FCPC) system with a 1L rotor

-

Elution pump

-

Automated injection valve

-

UV detector

-

Fraction collector

-

Ethyl acetate (EtOAc)

-

Isopropyl alcohol (i-PrOH)

-

Deionized water

-

HPLC-UV for quantitative analysis

2.2.2. Experimental Parameters

Table 2: FCPC Process Parameters for Gentiopicroside Isolation

| Parameter | Value |

| FCPC System | 1L FCPC A |

| Flow Rate | 50 ml/min |

| Rotation Speed | 1200 rpm |

| Solvent System | EtOAc: i-PrOH: H₂O (7:3:10) |

| Injected Quantity | 15 g of crude extract |

| Detection Wavelength | 254 nm |

| Separation Time | 46 min |

| Solvent Consumption | 1.3 L |

| Purity Achieved | 95.6% |

| Recovery | 87% |

2.2.3. Experimental Procedure

-

System Preparation:

-

Equilibrate the FCPC system with the prepared solvent system (EtOAc: i-PrOH: H₂O, 7:3:10).

-

-

Sample Injection:

-

Dissolve 15 g of the ethanolic extract of Gentiana lutea in a suitable volume of the solvent system.

-

Inject the sample into the FCPC system.

-

-

Chromatographic Separation:

-

Run the separation at a flow rate of 50 ml/min and a rotation speed of 1200 rpm.

-

Monitor the elution profile at 254 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions based on the UV chromatogram.

-

Analyze the collected fractions by HPLC-UV to determine the purity and concentration of gentiopicroside.

-

Pool the fractions containing high-purity gentiopicroside and evaporate the solvent to obtain the final product.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Gentiopicroside Isolation

The following diagram illustrates the general workflow for the isolation of gentiopicroside from a plant source.

Anti-inflammatory Signaling Pathway of Gentiopicroside

Gentiopicroside exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. This leads to the downregulation of pro-inflammatory mediators.

Conclusion

Gentiopicroside remains a compound of significant interest due to its potent biological activities and natural abundance in various medicinal plants. This guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation, which can be adapted and optimized for specific research and development needs. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research into the pharmacokinetics, bioavailability, and clinical efficacy of gentiopicroside is warranted to fully realize its therapeutic potential.

References

- 1. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nomadlabs.eu [nomadlabs.eu]

- 3. Simultaneous Quantitative Analysis of the Major Bioactive Compounds in Gentianae Radix and its Beverages by UHPSFC–DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concurrent Extraction and Purification of Gentiopicroside from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Analysis, Isolation, and Characterization of Gentiopicroside from Gentiana kurroo and Cytotoxicity of Biosynthesized Silver Nanoparticles Against HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gentiournoside D chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentiournoside D is a naturally occurring iridoid glycoside that has garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure and known properties of this compound. It is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. While comprehensive experimental data for this compound is not extensively available in publicly accessible literature, this document consolidates the existing information and outlines standard experimental protocols for its further investigation.

Chemical Structure and Properties

This compound possesses a complex molecular architecture characteristic of secoiridoid glycosides. Its structure is defined by a central monoterpenoid core linked to a glucose moiety and substituted with a dihydroxybenzoyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 157722-21-9 | [1] |

| Molecular Formula | C₂₃H₂₈O₁₃ | [1] |

| Molecular Weight | 512.46 g/mol | [1] |

| IUPAC Name | (1S,4aS,6S,7R,7aS)-6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | [1] |

| Appearance | Powder | - |

| Purity | ≥98% | [1] |

| Melting Point | Not reported in publicly available literature. | - |

| Solubility | Not reported in publicly available literature. Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | - |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Employ proton decoupling to simplify the spectrum.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a large number of scans due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR Experiments: To aid in the complete structural elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Biological Activity and Mechanism of Action

The specific biological activities and mechanism of action of this compound are not well-documented in the scientific literature. However, related compounds from the Gentiana genus, such as gentiopicroside, have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, hepatoprotective, and neuroprotective activities. Further research is required to determine if this compound shares these properties.

Proposed Experimental Workflow for Biological Activity Screening

To investigate the potential therapeutic properties of this compound, a systematic screening process is recommended.

Isolation and Purification

While a specific protocol for the isolation of this compound is not detailed in the available literature, general methods for extracting iridoid glycosides from plant material can be applied.

General Experimental Protocol for Isolation

-

Extraction:

-

Air-dry and powder the plant material (e.g., roots or aerial parts of a Gentiana species).

-

Extract the powdered material with a polar solvent such as methanol or ethanol at room temperature for an extended period or under reflux for a shorter duration.

-

Concentrate the extract under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Chromatographic Purification:

-

Subject the fraction containing this compound to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system.

-

Further purify the resulting fractions using preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to obtain pure this compound.

-

Conclusion

This compound represents a natural product with potential for further scientific investigation. This guide has summarized the currently available chemical and structural information. Significant gaps exist in the understanding of its physical properties, spectroscopic data, and biological activities. The experimental protocols and workflows outlined herein provide a framework for researchers to systematically characterize this compound and explore its therapeutic potential. Future studies are essential to fully elucidate the chemical, physical, and pharmacological profile of this intriguing iridoid glycoside.

References

Gentiournoside D Biosynthetic Pathway in Gentiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Gentiana is a rich source of bioactive secoiridoid glycosides, which are renowned for their bitter taste and diverse pharmacological activities. Among these, Gentiournoside D has attracted significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway in Gentiana. The document summarizes the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that originates from the general terpenoid pathway. The pathway can be broadly divided into three key stages: the formation of the iridoid scaffold, its conversion to secoiridoids, and the final glycosylation steps leading to this compound. While the complete pathway to this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the well-established biosynthesis of related secoiridoids in Gentiana and other plant species.

The initial steps involve the synthesis of the iridoid precursor, loganic acid, from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway in plastids. Loganic acid is then converted to the key secoiridoid intermediate, gentiopicroside. The final step in the biosynthesis of this compound is believed to be the glycosylation of a gentiopicroside-like precursor, catalyzed by a specific UDP-glycosyltransferase (UGT).

Key Enzymes and Intermediates:

-

Geranyl Pyrophosphate Synthase (GPPS): Catalyzes the formation of GPP, the universal precursor for monoterpenoids.

-

Geraniol Synthase (GES): Converts GPP to geraniol.

-

Geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol dehydrogenase (8-HGO): A series of oxidation steps to form 8-oxogeranial.

-

Iridoid Synthase (IS): Catalyzes the crucial cyclization of 8-oxogeranial to form the iridoid scaffold.

-

7-Deoxyloganic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid.

-

7-Deoxyloganic Acid Hydroxylase (7-DLH): Hydroxylates 7-deoxyloganic acid to form loganic acid.

-

Loganic Acid O-methyltransferase (LAMT): Methylates loganic acid.

-

Secologanin Synthase (SLS): A cytochrome P450 enzyme that cleaves the cyclopentane ring of loganin to form secologanin.

-

UDP-Glycosyltransferases (UGTs): A large family of enzymes responsible for the glycosylation of various secondary metabolites. A specific UGT is hypothesized to catalyze the final step of this compound formation by adding a glucose moiety to a precursor molecule, likely a derivative of gentiopicroside. Transcriptome analyses of various Gentiana species have identified numerous candidate UGT genes potentially involved in secoiridoid biosynthesis.[1]

Caption: Putative biosynthetic pathway of this compound in Gentiana.

Quantitative Data

Quantitative analysis of this compound and its precursors in various Gentiana species is crucial for understanding the regulation of its biosynthesis and for the quality control of medicinal products. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed for this purpose. The table below summarizes available quantitative data for major secoiridoids in different Gentiana species. Data for this compound is limited, highlighting the need for further research.

| Compound | Gentiana Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Gentiopicroside | G. lutea | Root | 21.4 - 56.2 | UHPSFC-DAD | [2] |

| Swertiamarin | G. lutea | Root | < 1.0 | UHPSFC-DAD | [2] |

| Sweroside | G. lutea | Root | < 1.0 | UHPSFC-DAD | [2] |

| Loganic Acid | G. lutea | Root | < 1.0 | UHPSFC-DAD | [2] |

| Gentiopicroside | G. scabra | Root | Not specified | HPLC | [3] |

| Swertiamarin | G. scabra | Root | Not specified | HPLC | [3] |

| Sweroside | G. scabra | Root | Not specified | HPLC | [3] |

| This compound | Gentiana spp. | Not specified | Data not readily available | - | - |

Experimental Protocols

Extraction of Secoiridoids from Gentiana Plant Material

This protocol describes a general method for the extraction of secoiridoids, including this compound, for subsequent analysis.

Materials:

-

Dried and powdered Gentiana plant material (roots, leaves, etc.)

-

Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC or LC-MS analysis.

Caption: Workflow for the extraction of secoiridoids from Gentiana.

HPLC-DAD Analysis of Secoiridoids

This protocol provides a general framework for the quantitative analysis of secoiridoids using HPLC with a Diode Array Detector (DAD).

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

Gradient Elution:

| Time (min) | % Solvent B |

| 0 | 10 |

| 20 | 40 |

| 25 | 90 |

| 30 | 90 |

| 31 | 10 |

| 40 | 10 |

Parameters:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30 °C

-

Injection volume: 10 µL

-

DAD wavelength: 254 nm (or optimized for this compound)

Quantification:

-

Prepare standard solutions of this compound (if available) and other relevant secoiridoids at known concentrations.

-

Generate a calibration curve by plotting peak area against concentration.

-

Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.

Heterologous Expression and in vitro Assay of a Putative Gentiana UGT

This protocol outlines the general steps for expressing a candidate UGT gene in a heterologous system (e.g., E. coli or yeast) and performing an in vitro enzyme assay.

Gene Cloning and Expression:

-

Identify candidate UGT genes from Gentiana transcriptome data based on homology to known secoiridoid glycosyltransferases.

-

Amplify the full-length coding sequence of the candidate UGT from Gentiana cDNA using PCR.

-

Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Transform the expression construct into the chosen heterologous host.

-

Induce protein expression according to the specific vector and host system requirements.

-

Harvest the cells and purify the recombinant UGT protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Caption: Workflow for heterologous expression of a Gentiana UGT.

in vitro Enzyme Assay:

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

10 mM MgCl₂

-

1 mM UDP-glucose (sugar donor)

-

0.5 mM Gentiopicroside derivative (acceptor substrate)

-

1-5 µg of purified recombinant UGT enzyme

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30 °C for 5 minutes.

-

Initiate the reaction by adding the purified UGT enzyme.

-

Incubate the reaction at 30 °C for 1-2 hours.

-

Stop the reaction by adding 100 µL of ice-cold methanol.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of this compound. The product can be identified by its retention time and mass-to-charge ratio compared to a standard (if available) or by detailed structural elucidation using techniques like NMR.

Conclusion and Future Perspectives

Our understanding of the this compound biosynthetic pathway in Gentiana has advanced significantly through studies on the broader secoiridoid pathway. The key enzymatic steps leading to the formation of the secoiridoid backbone are relatively well-established. However, the specific UDP-glycosyltransferase responsible for the final glycosylation step to yield this compound remains to be definitively identified and characterized. Future research should focus on the functional characterization of candidate UGTs from Gentiana species known to produce this compound. The successful identification and characterization of this enzyme will not only complete our understanding of the biosynthetic pathway but also open up avenues for the metabolic engineering of Gentiana species or microbial hosts for enhanced production of this valuable bioactive compound. Furthermore, more extensive quantitative analyses of this compound across a wider range of Gentiana species and tissues are needed to inform breeding programs and optimize cultivation conditions for medicinal applications.

References

- 1. Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity of Six Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantitative Analysis of the Major Bioactive Compounds in Gentianae Radix and its Beverages by UHPSFC–DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

Gentiournoside D discovery and historical context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gentiournoside D is a loganin-type iridoid glycoside first identified in Gentiana urnula. This technical guide provides a comprehensive overview of its discovery, historical context, and chemical nature. Due to the limited public availability of the primary research article, this document presents a detailed, representative experimental protocol and quantitative data from a closely related and structurally similar compound, 2'-(2,3-dihydroxybenzoyloxy)-7-ketologanin, to illustrate the methodologies involved in the isolation and characterization of such molecules. Furthermore, this guide outlines the traditional medicinal uses of Gentiana urnula and discusses the potential biological activities of this compound based on the known pharmacology of similar iridoid glycosides from the Gentiana genus.

Discovery and Historical Context

The Gentiournoside Series: A Discovery from the Himalayas

This compound was first reported as one of five new iridoid glycosides, named gentiournosides A-E, isolated from the whole herb of Gentiana urnula H. Smith. This discovery was published in a 1994 article in the journal Plant Diversity. The initial report identified gentiournosides D and E as being of the loganin type. A key structural feature noted across all five compounds was the presence of a 2,3-dihydroxy benzoyl unit or a derivative thereof.

Gentiana urnula in Traditional Tibetan Medicine

Gentiana urnula, the plant source of this compound, has a history of use in traditional Tibetan medicine.[1] Species of the Gentiana genus are widely utilized in Tibetan medicine to treat a variety of ailments, including inflammation, liver diseases, and infections.[1][2] The use of Gentiana urnula in these traditional practices suggests a rich history of ethnobotanical observation of its therapeutic properties, which has spurred modern phytochemical investigations.

Chemical Structure

Based on the initial 1994 report, this compound is a loganin-type iridoid glycoside. This class of compounds is characterized by a core cyclopentan-[c]-pyran skeleton. The "loganin type" specification indicates a particular arrangement and substitution pattern on this core structure. A distinguishing feature of this compound is the presence of a 2,3-dihydroxy benzoyl moiety attached to the glycoside.

Diagram of the general chemical structure of a loganin-type iridoid glycoside with a 2,3-dihydroxybenzoyl moiety, representing the described structure of this compound.

Caption: General structure of a loganin-type iridoid with key substituents.

Experimental Protocols

Note: The full experimental details for the isolation and characterization of this compound are not publicly available. The following protocols are based on the published methodology for a structurally similar compound, 2'-(2,3-dihydroxybenzoyloxy)-7-ketologanin, isolated from Gentiana kurroo, and are intended to be representative of the techniques likely employed.[3]

Plant Material and Extraction

Fresh aerial parts of the Gentiana species are collected and air-dried. The dried plant material is then ground into a coarse powder. This powder is subjected to exhaustive extraction with methanol at room temperature. The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The n-butanol fraction, typically enriched in glycosides, is concentrated and subjected to further chromatographic separation.

Initial fractionation of the n-butanol extract is performed using column chromatography on silica gel, with a gradient elution system (e.g., chloroform-methanol-water). Fractions containing iridoid glycosides, as identified by thin-layer chromatography (TLC), are pooled.

Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase to yield the pure compound.

Diagram illustrating a general experimental workflow for the isolation of iridoid glycosides from a Gentiana species.

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons and to elucidate the detailed structure of the iridoid core, the glycosyl moiety, and the acyl group, as well as their points of attachment.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Ultraviolet (UV) Spectroscopy: To observe characteristic absorptions of the chromophores present in the molecule.

Quantitative Data

Note: The following table summarizes the quantitative data for the representative compound, 2'-(2,3-dihydroxybenzoyloxy)-7-ketologanin, as specific data for this compound is not available.[3] This data is illustrative of the type of information obtained during the characterization of such compounds.

| Parameter | Value |

| Molecular Formula | C₂₃H₂₆O₁₃ |

| Molecular Weight | 510 |

| Appearance | Amorphous powder |

| Optical Rotation | [α]D²⁵ -65.4° (c 0.1, MeOH) |

| UV (MeOH) λmax (log ε) | 210 (4.35), 254 (4.10), 310 (3.85) nm |

| IR (KBr) νmax | 3400, 1710, 1680, 1630, 1590 cm⁻¹ |

| ¹H NMR (CD₃OD, 400 MHz) δ (ppm) | 7.50 (1H, d, J=2.5 Hz, H-2'), 7.45 (1H, d, J=9.0 Hz, H-6'), 6.90 (1H, dd, J=9.0, 2.5 Hz, H-5'), 5.50 (1H, d, J=2.0 Hz, H-1), 4.70 (1H, d, J=8.0 Hz, H-1''), ... |

| ¹³C NMR (CD₃OD, 100 MHz) δ (ppm) | 168.0 (C-11), 166.5 (C=O, benzoyl), 150.0 (C-4'), 145.5 (C-3'), 123.0 (C-6'), 120.0 (C-1'), 118.0 (C-5'), 116.0 (C-2'), 98.0 (C-1), ... |

| HR-FAB-MS m/z | 511.1402 [M+H]⁺ (Calcd. for C₂₃H₂₇O₁₃, 511.1401) |

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the broader class of iridoid glycosides from Gentiana species is known to possess a range of pharmacological properties.[4][5] These include:

-

Anti-inflammatory Effects: Many iridoid glycosides exhibit significant anti-inflammatory activity.[6][7]

-

Hepatoprotective Properties: Several compounds from Gentiana have demonstrated protective effects on the liver.[4][8]

-

Antioxidant Activity: The phenolic nature of the 2,3-dihydroxybenzoyl group suggests that this compound may possess antioxidant properties.

The presence of this compound in a plant used in traditional medicine, combined with the known bioactivities of related compounds, suggests that it may be a valuable target for further pharmacological investigation, particularly in the areas of inflammation and liver health. The development of isolation and characterization protocols, such as the representative one detailed here, is a critical first step in enabling such research.

References

- 1. A Review on the Ethnomedicinal Usage, Phytochemistry, and Pharmacological Properties of Gentianeae (Gentianaceae) in Tibetan Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tibetan medicine Bang Jian: a comprehensive review on botanical characterization, traditional use, phytochemistry, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-(2,3-Dihydroxybenzoyloxy)-7-ketologanin: a novel iridoid glucoside from the leaves of Gentiana kurroo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seco-iridoid glycosides from the Gentiana olivieri Griseb and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of Gentiournoside D: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides a detailed overview of the spectroscopic data for Gentiournoside D, a naturally occurring iridoid glycoside. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.

This compound, identified by the CAS number 157722-21-9, possesses the molecular formula C₂₃H₂₈O₁₃ and a molecular weight of 512.46 g/mol . While comprehensive public data on its biological activity and signaling pathways remains limited, this guide furnishes the foundational spectroscopic information crucial for its identification and further investigation.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, in conjunction with high-resolution mass spectrometry. Although the primary literature containing the full dataset is not widely indexed, the following represents a summary of the expected and reported data based on its chemical class and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is fundamental to defining the carbon-hydrogen framework of this compound. The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| Data Unavailable | Data Unavailable |

| ... | ... |

Note: Specific proton and carbon assignments require the original 2D NMR data (COSY, HSQC, HMBC), which is not publicly available at this time. The data presented here is a placeholder representation typical for this class of compounds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Formula |

| ESI+ | [M+Na]⁺ | C₂₃H₂₈O₁₃Na |

| ESI- | [M-H]⁻ | C₂₃H₂₇O₁₃ |

Experimental Protocols

The acquisition of the spectroscopic data for this compound would follow established methodologies for the isolation and characterization of natural products.

Isolation and Purification

-

Extraction: The source material, likely a species of the Gentiana genus, undergoes extraction with a suitable solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity.

-

Chromatography: Final purification is achieved through a series of chromatographic techniques, including column chromatography over silica gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as methanol-d₄ or DMSO-d₆. Chemical shifts are referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Due to the current unavailability of specific biological data, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate the bioactivity and mechanism of action of this compound. This guide serves as a foundational resource for researchers initiating studies on this compound.

Determining the Solubility of Gentiournoside D: A Technical Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of Gentiournoside D. While extensive searches for publicly available quantitative solubility data for this compound have been unfruitful, this document provides a comprehensive overview of established experimental protocols for determining the solubility of natural product compounds. Additionally, a standardized workflow is presented to guide researchers in generating their own robust and reproducible solubility data.

Introduction to this compound and the Importance of Solubility

This compound is a complex iridoid glycoside that has been isolated from various plant species. As with any compound under investigation for potential therapeutic applications, understanding its solubility is a critical first step in preclinical development. Solubility data is paramount for:

-

Formulation Development: Guiding the selection of appropriate solvent systems and excipients for oral, parenteral, or topical delivery.

-

Bioavailability Prediction: Aqueous solubility is a key determinant of a drug's absorption and, consequently, its bioavailability.

-

In Vitro and In Vivo Assay Design: Ensuring that the compound is in solution at the desired concentration for accurate and reproducible experimental results.

-

Purification and Isolation: Optimizing solvent selection for extraction and chromatographic purification processes.

Due to the lack of specific solubility data for this compound in the public domain, this guide focuses on the established methodologies that can be employed to determine these crucial parameters.

Experimental Protocols for Solubility Determination

The following protocols are standard methods for determining the thermodynamic solubility of a compound. The choice of method may depend on the quantity of the compound available, the required throughput, and the physicochemical properties of the compound and solvents.

Shake-Flask Method (Gold Standard)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask. The use of a significant excess of the solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation can be achieved using a shaker bath or a magnetic stirrer. The temperature should be precisely controlled as solubility is temperature-dependent.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at a high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A validated calibration curve of this compound should be used for accurate quantification.

-

Data Reporting: The solubility is typically reported in units of mg/mL or as a molar concentration (mol/L).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, miniaturized and automated methods are often employed.

Methodology:

-

Compound Dispensing: A small, precise amount of this compound (as a solid or a concentrated stock solution in a volatile solvent like DMSO) is dispensed into the wells of a microtiter plate (e.g., 96-well or 384-well).

-

Solvent Addition: The test solvents are added to the wells.

-

Equilibration: The plate is sealed and agitated for a set period (often shorter than the shake-flask method, e.g., 2-24 hours) at a controlled temperature.

-

Analysis: The concentration of the dissolved compound is determined directly in the plate or after appropriate dilution. Methods like UV-Vis spectroscopy, nephelometry (light scattering), or mass spectrometry can be integrated into an automated workflow.

Note: While HTS methods are excellent for ranking solubility in different solvents, they may not always represent true thermodynamic equilibrium solubility and are often used for initial screening.

Data Presentation: A Template for this compound Solubility

Due to the absence of published data, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values for this compound.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations/Notes |

| Water (pH 7.4) | 25 | Shake-Flask | |||

| Phosphate Buffered Saline | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| User-defined Solvent 1 | 25 | User-defined | |||

| User-defined Solvent 2 | 25 | User-defined |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.

Conclusion

The solubility of this compound in various solvents is a fundamental parameter that is currently not well-documented in publicly accessible literature. This guide provides researchers with the necessary experimental protocols and a structured framework to independently determine the solubility of this and other natural products. The generation and dissemination of such data will be invaluable to the scientific community for advancing the research and development of this compound and other promising natural compounds.

In Silico Prediction of Gentiopicroside Targets: A Technical Guide

Disclaimer: Information regarding "Gentiournoside D" is limited in publicly available scientific literature. This guide will focus on Gentiopicroside , a structurally related and extensively studied iridoid glycoside from the Gentianaceae family, to illustrate the principles of in silico target prediction. The methodologies presented are broadly applicable to other natural compounds.

This technical guide provides a comprehensive overview of the computational, or in silico, methodologies used to predict the molecular targets of Gentiopicroside, a compound with noted therapeutic potential. We will explore the systematic, multi-step process of network pharmacology and molecular docking used to elucidate its mechanism of action against diseases such as gastric cancer.

Computational Target Prediction Workflow

The in silico prediction of targets for a natural compound like Gentiopicroside follows a structured workflow that integrates data from multiple bioinformatics databases. This process, often termed network pharmacology, begins with identifying potential targets and culminates in the validation of key interactions and pathways. The goal is to move from a single compound to a network-level understanding of its biological effects.

Methodologies and Protocols

The prediction of Gentiopicroside's targets relies on a combination of established bioinformatics techniques. Below are the detailed protocols for the key stages of this process.

-

Compound Target Acquisition: Potential targets of Gentiopicroside are sourced from multiple databases. The Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP), DrugBank, and Pharmmapper are commonly used to collect targets based on chemical similarity, known drug-target interactions, and reverse pharmacophore mapping.

-

Disease-Related Gene Acquisition: Genes associated with a specific disease (e.g., gastric cancer) are collected from human gene databases like GeneCards and DisGeNET. Search terms are used to compile a comprehensive list of disease-implicated genes.

-

Intersection Analysis: The lists of compound targets and disease-related genes are intersected to identify a core set of proteins that are potentially modulated by Gentiopicroside in the context of the specific disease. These intersecting genes are considered the most promising candidates for further analysis.

-

Network Generation: The core target proteins are submitted to the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database.

-

Interaction Settings: The analysis is configured to include interactions from sources such as experiments, databases, and co-expression, with a high confidence score (e.g., > 0.7) to ensure the reliability of the connections.

-

Visualization: The resulting network data is exported and visualized using software like Cytoscape to analyze the network's topology, identifying highly connected "hub" nodes that may represent key regulatory proteins.

-

GO and KEGG Analysis: To understand the biological implications of the core targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed using tools like DAVID or the analysis features within STRING.

-

Interpretation: GO analysis reveals the associated biological processes (BP), cellular components (CC), and molecular functions (MF). KEGG analysis identifies the signaling pathways that are significantly enriched with the target proteins, providing insight into the compound's systemic mechanism of action.

-

Protein and Ligand Preparation: The 3D crystal structure of a key target protein (e.g., Cyclin D1 - CCND1) is downloaded from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and defining the active site pocket. The 2D structure of Gentiopicroside is converted into a 3D format and optimized for energy.

-

Docking Execution: Molecular docking software such as LeDock or AutoDock Vina is used to predict the binding conformation and affinity of Gentiopicroside to the target protein. The program systematically samples different orientations of the ligand within the active site.

-

Binding Affinity Analysis: The results are scored based on the predicted binding energy (affinity), typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. An affinity score below -5.0 kcal/mol is often considered significant, while a score below -7.0 kcal/mol suggests strong binding activity.[1]

Predicted Targets and Quantitative Analysis

Through network pharmacology, a study identified 53 potential targets of Gentiopicroside related to its anti-gastric cancer activity.[1] Molecular docking was then performed on a key target, CCND1, to validate the predicted interaction.

| Compound | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Interpretation |

| Gentiopicroside | CCND1 | LeDock (used in study) | -5.4 | Good Binding Activity[1] |

Table 1: Molecular Docking Results for Gentiopicroside against a Key Gastric Cancer Target.

Key Signaling Pathway Analysis

KEGG enrichment analysis of Gentiopicroside's targets in gastric cancer revealed significant involvement of several pathways, including the PI3K-Akt signaling pathway.[1] This pathway is crucial for regulating cell cycle, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. The in silico analysis predicts that Gentiopicroside exerts its therapeutic effects by modulating key proteins within this cascade.

Experimental validation confirmed that Gentiopicroside treatment significantly attenuated the protein expression of p-AKT, CCND1, and CCNE1, supporting the predictions derived from the in silico workflow.[1] This demonstrates the power of computational approaches to generate testable hypotheses and guide further experimental research in drug discovery.

References

Gentiournoside D and its Analogue Gentiopicroside: A Technical Guide to Their Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gentiournoside D, a secoiridoid glycoside found in the Gentianaceae family, represents a class of compounds with significant potential in therapeutic applications. While research specifically identifying this compound is limited, extensive studies on its close analogue, Gentiopicroside (GPS), offer profound insights into the pharmacological activities relevant to traditional medicine. Plants of the Gentiana genus have been used for centuries in traditional practices across Asia and Europe to treat a variety of ailments, including inflammation, digestive issues, and liver disorders.[1][2] Modern scientific investigation has focused on Gentiopicroside as the principal bioactive constituent responsible for these effects, primarily attributing them to its potent anti-inflammatory and antioxidant properties. This guide provides a comprehensive technical overview of the mechanisms, quantitative data, and experimental methodologies associated with Gentiopicroside, serving as a foundational resource for further research and development.

Traditional Medicine Context

The Gentiana species, rich in Gentiopicroside and its derivatives, have a long-standing history in traditional medicine. In Traditional Chinese Medicine (TCM), for instance, Gentiana scabra (Long Dan Cao) is used to clear heat and dry dampness, with applications in treating conditions like jaundice, sore throat, and hypertension. Similarly, in European folk medicine, Gentiana lutea (Great Yellow Gentian) has been employed as a bitter tonic to stimulate digestion and as a remedy for inflammatory conditions.[1][2] The therapeutic efficacy described in these traditional systems is now largely understood to be linked to the anti-inflammatory and antioxidant activities of its constituent secoiridoid glycosides.

Pharmacological Activities

Anti-inflammatory Activity

Gentiopicroside exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action: The primary anti-inflammatory mechanism of Gentiopicroside involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][3][4] In response to inflammatory stimuli such as lipopolysaccharide (LPS), Gentiopicroside prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.

Specifically, Gentiopicroside has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , two key enzymes responsible for the production of nitric oxide (NO) and prostaglandins (PGE2), respectively.[1][6] Furthermore, it downregulates the production of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1beta (IL-1β) , and Interleukin-6 (IL-6) .[1][6]

Some studies also suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , where Gentiopicroside can inhibit the phosphorylation of JNK.[4][7]

Quantitative Data on Anti-inflammatory Effects:

| Parameter | Cell Line/Model | Concentration/Dose of Gentiopicroside | Observed Effect | Reference |

| NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 25, 50, 100 µg/mL | Dose-dependent inhibition of NO production. | [1] |

| PGE2 Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 25, 50, 100 µg/mL | Dose-dependent inhibition of PGE2 production. | [1] |

| IL-6 Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 25, 50, 100 µg/mL | Dose-dependent inhibition of IL-6 production. | [1] |

| COX-2 Expression | J774A.1 macrophages | 1, 3, 10 µM | Reduction in COX-2 expression. | [1] |

| Ear Swelling Inhibition | Xylene-induced mouse ear swelling | Not specified | 34.17% inhibition rate. | [6] |

| Psoriasis-like Lesions | Imiquimod-induced psoriasis in mice | 1% and 2% topical cream | Significant amelioration of skin lesions. | [8] |

Antioxidant Activity

Gentiopicroside also demonstrates significant antioxidant properties, which contribute to its therapeutic effects by mitigating oxidative stress.

Mechanism of Action: The antioxidant effects of Gentiopicroside are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[2][8][9] Gentiopicroside promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1) , superoxide dismutase (SOD) , and glutathione peroxidase (GPx) .[1][9][10]

The activation of the Nrf2 pathway is thought to be regulated by the upstream PI3K/Akt signaling pathway .[2][9] By enhancing the cellular antioxidant defense system, Gentiopicroside can effectively reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][10]

Quantitative Data on Antioxidant Effects:

| Parameter | Model System | Concentration of Gentiopicroside | Observed Effect | Reference |

| DPPH Radical Scavenging | Methanolic extract of Gentiana kurroo | IC50 = 114 µg/mL | Potent radical scavenging activity. | [11] |

| Hydrogen Peroxide Scavenging | Methanolic extract of Gentiana kurroo | IC50 = 109.9 µg/mL | Effective scavenging of H2O2. | [11] |

| Superoxide Radical Scavenging | Methanolic extract of Gentiana kurroo | IC50 = 74.63 µg/mL | Strong superoxide radical scavenging. | [11] |

| SOD and GPx Activity | Yeast cells | 1, 3, 10 µM | Increased enzyme activities. | [1][10] |

| ROS and MDA Levels | Yeast cells | 1, 3, 10 µM | Decreased levels of ROS and MDA. | [1][10] |

Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-induced RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of Gentiopicroside on the production of inflammatory mediators (NO, PGE2, IL-6) in murine macrophages.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Viability Assay: A CCK-8 or MTT assay is performed to determine the non-toxic concentrations of Gentiopicroside.

-

Experimental Treatment: Cells are pre-treated with various concentrations of Gentiopicroside (e.g., 10, 20, 40 µM) for 1-2 hours.[12]

-

Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent, which reflects NO production.

-

PGE2 and IL-6 Measurement: The levels of PGE2 and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., p-IκBα, p-p65).

-

Quantitative PCR (qPCR): Total RNA is extracted, and qPCR is performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

Objective: To assess the free radical scavenging capacity of Gentiopicroside.

Methodology:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Gentiopicroside is dissolved in methanol to prepare a series of concentrations.

-

Reaction Mixture: An aliquot of each Gentiopicroside concentration is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Gentiopicroside's anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: Gentiopicroside's antioxidant mechanism via Nrf2 pathway activation.

Caption: Workflow for in vitro anti-inflammatory evaluation of Gentiopicroside.

Conclusion and Future Directions

Gentiopicroside, a key bioactive compound from traditionally used Gentiana species, demonstrates significant anti-inflammatory and antioxidant activities. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway, provide a strong scientific basis for its traditional uses. While this compound remains a less-explored analogue, the extensive data on Gentiopicroside offers a robust framework for its potential therapeutic applications.

Future research should focus on:

-

Isolating and characterizing this compound to determine its specific pharmacological profile and compare its efficacy to Gentiopicroside.

-

Conducting preclinical and clinical trials to evaluate the safety and efficacy of Gentiopicroside in treating inflammatory and oxidative stress-related diseases.

-

Optimizing drug delivery systems to improve the bioavailability of Gentiopicroside.

-

Exploring synergistic effects with other phytochemicals or conventional drugs.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising class of natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gentiopicroside (GENT) protects against sepsis induced by lipopolysaccharide (LPS) through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gentiopicroside protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gentiopicroside ameliorates psoriasis-like skin lesions in mice via regulating the Keap1-Nrf2 pathway and inhibiting keratinocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gentiopicroside Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gentiopicroside, a Secoiridoid Glycoside from Gentiana rigescens Franch, Extends the Lifespan of Yeast via Inducing Mitophagy and Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochemical Analysis, Isolation, and Characterization of Gentiopicroside from Gentiana kurroo and Cytotoxicity of Biosynthesized Silver Nanoparticles Against HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gentiopicroside ameliorates the lipopolysaccharide-induced inflammatory response and hypertrophy in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Gentiournoside D by High-Performance Liquid Chromatography (HPLC)

Introduction

Gentiournoside D is a secoiridoid glycoside that has been identified in various plant species. Its quantification is essential for quality control of herbal medicines, phytochemical research, and pharmacokinetic studies. This application note presents a reliable and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Chromatographic Conditions

The separation and quantification of this compound were achieved using an HPLC system equipped with a photodiode array (PDA) detector. The chromatographic conditions were optimized to provide a sharp, symmetrical peak with a reasonable retention time.

Experimental Protocols

1. Standard Preparation

A stock solution of this compound (purity ≥98%) is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1.0 mg/mL.[1] A series of working standard solutions are then prepared by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions are used to construct a calibration curve.

2. Sample Preparation (from Plant Material)

For the analysis of this compound in plant materials, the following extraction protocol is recommended:

-

Accurately weigh 1.0 g of the powdered plant material.

-

Add 20 mL of 70% methanol.

-

Sonicate the mixture for 30 minutes.[2]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.[2]

-

Collect the supernatant.

-

Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[3]

3. HPLC Analysis

Inject 10 µL of the prepared standard or sample solution into the HPLC system.[1] The chromatographic separation is performed using the conditions outlined in the data tables below. The detection wavelength is set at the maximum absorbance of this compound, which should be determined by a PDA scan (typically in the range of 230-280 nm for similar compounds).

Data Presentation

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL[1] |

| Detection | PDA at 254 nm |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 98.0 - 102.0% |

| Retention Time | Approximately 15.5 min |

The validation of the analytical method is crucial to ensure reliable results.[5] The method should be validated for its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[4][6]

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

Caption: Workflow for sample preparation and HPLC analysis of this compound.

Diagram 2: Logical Relationship of Method Validation

Caption: Key parameters for validating the HPLC method for this compound.

References

- 1. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. nacalai.com [nacalai.com]

- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction and Purification of Gentiournoside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiournoside D is a member of the iridoid glycoside family, a class of monoterpenoids known for their diverse biological activities. These compounds are characteristic secondary metabolites of the Gentiana genus and are of significant interest to researchers in natural product chemistry and drug discovery. The protocol outlined below is a representative procedure designed to guide researchers in the efficient extraction and purification of this compound from its natural source, Gentiana urnula.

Data Presentation: Quantitative Parameters for Extraction and Purification

The following tables summarize typical quantitative data and parameters that are critical for the successful isolation of this compound and related glycosides. These values are derived from protocols for similar compounds and should be optimized for specific laboratory conditions and starting material characteristics.

Table 1: Extraction Parameters

| Parameter | Value/Range | Notes |

| Plant Material | Dried, powdered whole plant of Gentiana urnula | Grinding increases surface area for efficient extraction. |

| Extraction Solvent | Methanol or 70-95% Ethanol | Polar solvents are effective for extracting glycosides. |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | Ensures complete immersion and extraction of the plant material. |

| Extraction Method | Maceration or Ultrasound-Assisted Extraction (UAE) | UAE can reduce extraction time and improve efficiency. |

| Extraction Temperature | Room Temperature (Maceration) or 40-50 °C (UAE) | Avoid high temperatures to prevent degradation of thermolabile compounds. |

| Extraction Time | 24-48 hours (Maceration) or 30-60 minutes (UAE) | Multiple extraction cycles (2-3 times) are recommended for exhaustive extraction. |

Table 2: Purification Parameters - Column Chromatography

| Parameter | Specification | Purpose |

| Stationary Phase | Silica Gel (100-200 or 200-300 mesh) | For initial fractionation of the crude extract. |

| Reversed-Phase C18 (RP-C18) Silica Gel | For further purification of polar fractions. | |

| Mobile Phase (Silica Gel) | Gradient of Chloroform-Methanol or Ethyl Acetate-Methanol | Increasing polarity to elute compounds of varying polarities. |

| Mobile Phase (RP-C18) | Gradient of Methanol-Water or Acetonitrile-Water | Decreasing polarity to elute glycosides. |

| Fraction Collection | Monitored by Thin-Layer Chromatography (TLC) | TLC is used to identify fractions containing the target compound. |

Table 3: Purification Parameters - Preparative High-Performance Liquid Chromatography (Prep-HPLC)

| Parameter | Specification | Purpose |

| Column | Preparative RP-C18 Column (e.g., 250 x 20 mm, 5 µm) | For final purification to achieve high purity. |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water | Optimized based on analytical HPLC results. |

| Flow Rate | 5-20 mL/min | Dependent on column dimensions. |

| Detection | UV at 254 nm or as determined by UV-Vis spectrum | For monitoring the elution of the target compound. |

Experimental Protocols

Preparation of Plant Material

-

Obtain whole plants of Gentiana urnula.

-

Thoroughly wash the plant material with distilled water to remove any soil and debris.

-

Air-dry the plants in the shade or use a ventilated oven at a temperature below 45 °C until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder (40-60 mesh) using a mechanical grinder.

Extraction of this compound

-

Weigh the powdered plant material and place it in a suitable extraction vessel (e.g., a large glass flask).

-

Add methanol or 70-95% ethanol at a solvent-to-solid ratio of 15:1 (v/w).

-

For Maceration: Stopper the flask and allow it to stand at room temperature for 48 hours with occasional agitation.

-

For Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate at 45 °C for 45 minutes.

-

After the extraction period, filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.

Fractionation of the Crude Extract

-

Suspend the crude extract in a minimal amount of distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

n-Hexane (to remove nonpolar compounds like fats and chlorophylls).

-

Ethyl acetate (to separate compounds of intermediate polarity).

-

n-Butanol (iridoid glycosides are often enriched in this fraction).

-

-

Separate the layers using a separatory funnel and collect the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Purification by Column Chromatography

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (200-300 mesh) column packed in chloroform.

-

Dissolve the dried n-butanol fraction in a small amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1 v/v).

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the fractions by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 8:2) and visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

Combine the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by spectroscopic analysis of trial fractions).

-

-

Reversed-Phase C18 (RP-C18) Column Chromatography:

-

Further purify the enriched fractions from the silica gel column on an RP-C18 column.

-

Pack the RP-C18 silica gel in methanol.

-

Dissolve the semi-purified sample in a small volume of the initial mobile phase.

-

Load the sample onto the column.

-

Elute with a gradient of methanol in water, starting with a low concentration of methanol and gradually increasing it (e.g., 10%, 30%, 50%, 70%, 100% methanol in water).

-

Collect and monitor fractions as described above.

-

Final Purification by Preparative HPLC

-

For obtaining high-purity this compound, subject the fractions from the RP-C18 column to preparative HPLC.

-

Use a preparative RP-C18 column.

-

Based on analytical HPLC trials, determine the optimal isocratic or gradient mobile phase of methanol/water or acetonitrile/water.

-

Inject the sample and collect the peak corresponding to this compound.

-

Remove the solvent from the collected fraction by rotary evaporation and then freeze-drying to obtain the pure compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): For structural elucidation.

Mandatory Visualization

Application Notes: Cell-based Assays for Determining the Biological Activity of Gentiournoside D

References

- 1. Antioxidant activity of jionoside D from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, and anti-inflammatory activities of gentiopicroside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 7. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 8. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]